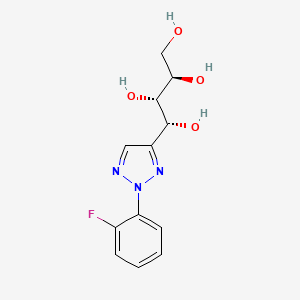
1-Tetradecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The addition of a tetradecyl group to the benzimidazole core enhances its lipophilicity, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the alkylation of benzimidazole with tetradecyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzimidazole and tetradecyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: Benzimidazole is dissolved in DMF, and tetradecyl bromide is added to the solution. Potassium carbonate is then introduced to facilitate the alkylation reaction. The mixture is heated to reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed, dried, and concentrated to obtain 1-Tetradecyl-1H-benzo[d]imidazole.
Industrial Production Methods: Industrial production of 1-Tetradecyl-1H-benzo[d]imidazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Tetradecyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized benzimidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Tetradecyl-1H-benzo[d]imidazole is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The tetradecyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Tetradecyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-Hexadecyl-1H-benzo[d]imidazole: Similar structure with a hexadecyl group instead of a tetradecyl group. It exhibits similar properties but with variations in lipophilicity and biological activity.
1-Octadecyl-1H-benzo[d]imidazole: Contains an octadecyl group, leading to increased lipophilicity and potential differences in biological interactions.
1-Dodecyl-1H-benzo[d]imidazole: Features a dodecyl group, resulting in slightly different physicochemical properties and applications.
The uniqueness of 1-Tetradecyl-1H-benzo[d]imidazole lies in its specific balance of lipophilicity and biological activity, making it suitable for a range of applications.
Properties
CAS No. |
72816-80-9 |
|---|---|
Molecular Formula |
C21H34N2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-tetradecylbenzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-22-20-16-13-14-17-21(20)23/h13-14,16-17,19H,2-12,15,18H2,1H3 |
InChI Key |
QPHHOADAIHHOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)

![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
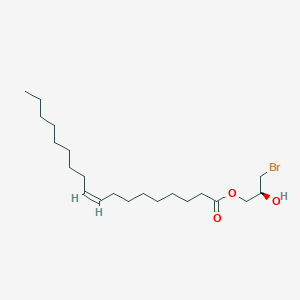
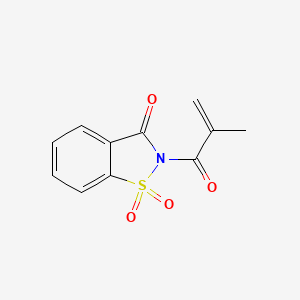
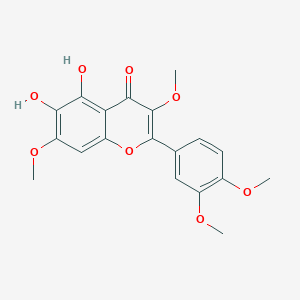
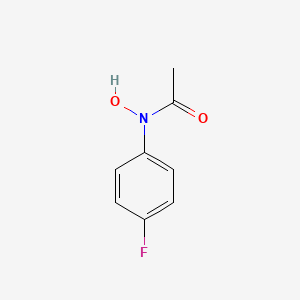
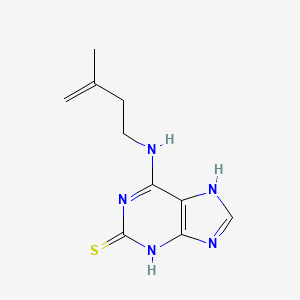
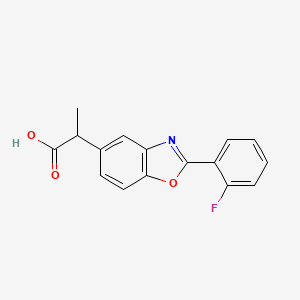
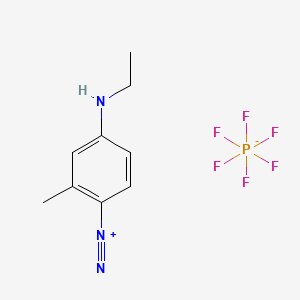
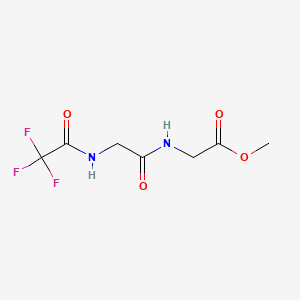
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
